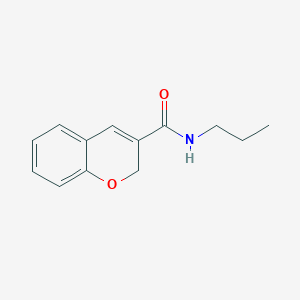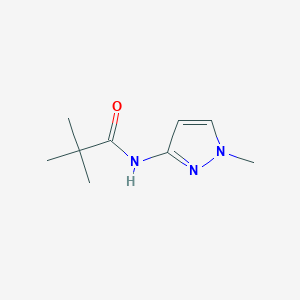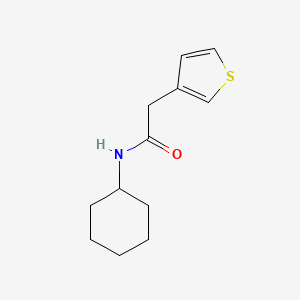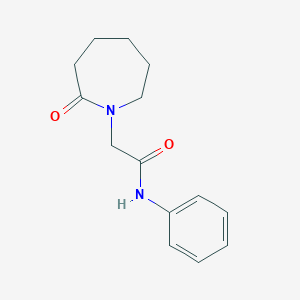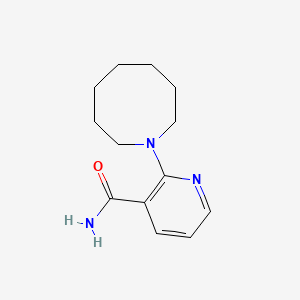
2-(Azocan-1-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azocan-1-yl)pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes. In
科学的研究の応用
2-(Azocan-1-yl)pyridine-3-carboxamide has a variety of potential applications in scientific research. One of the most common uses of this compound is as a photoswitchable ligand for studying G protein-coupled receptors (GPCRs). By using light to switch the ligand on and off, researchers can investigate the role of GPCRs in a range of biological processes.
In addition to its use as a photoswitchable ligand, 2-(Azocan-1-yl)pyridine-3-carboxamide has also been studied for its potential applications in optogenetics. This field involves the use of light to control and manipulate biological processes, and 2-(Azocan-1-yl)pyridine-3-carboxamide has been found to be a promising tool for this purpose.
作用機序
The mechanism of action of 2-(Azocan-1-yl)pyridine-3-carboxamide involves its ability to bind to GPCRs and activate downstream signaling pathways. When the ligand is switched on by light, it binds to the receptor and triggers a series of biochemical events that ultimately lead to a physiological response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Azocan-1-yl)pyridine-3-carboxamide are dependent on the specific receptor it binds to and the downstream signaling pathways that are activated. Some of the effects that have been observed include changes in calcium signaling, alterations in neurotransmitter release, and modulation of ion channel activity.
実験室実験の利点と制限
One of the main advantages of using 2-(Azocan-1-yl)pyridine-3-carboxamide in lab experiments is its ability to be switched on and off with light. This allows researchers to precisely control the timing and duration of ligand activation, which is important for investigating the role of GPCRs in biological processes.
However, there are also some limitations to using 2-(Azocan-1-yl)pyridine-3-carboxamide in lab experiments. One of the main challenges is the need for specialized equipment and expertise to perform optogenetic experiments. Additionally, the compound may not be suitable for all types of GPCRs, which limits its applicability in certain research contexts.
将来の方向性
There are many potential future directions for research involving 2-(Azocan-1-yl)pyridine-3-carboxamide. One area of interest is the development of new photoswitchable ligands that can be used to study additional GPCRs and biological processes. Additionally, researchers may explore the use of 2-(Azocan-1-yl)pyridine-3-carboxamide in combination with other optogenetic tools to investigate complex biological systems.
Conclusion:
In conclusion, 2-(Azocan-1-yl)pyridine-3-carboxamide is a valuable tool for investigating a range of biological processes. Its ability to be switched on and off with light makes it a powerful tool for studying GPCRs and other biological systems. While there are some limitations to its use, there are also many potential future directions for research involving this compound.
合成法
The synthesis of 2-(Azocan-1-yl)pyridine-3-carboxamide involves the reaction of 2-bromo-3-pyridinecarboxaldehyde with 1-azacyclohexane. This reaction produces 2-(Azocan-1-yl)pyridine-3-carboxaldehyde, which is then converted to the final product through a reaction with ammonia. This synthesis method has been well-established and is commonly used in scientific research.
特性
IUPAC Name |
2-(azocan-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)11-7-6-8-15-13(11)16-9-4-2-1-3-5-10-16/h6-8H,1-5,9-10H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFOINZPLCTNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=C(C=CC=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azocan-1-yl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)
